![molecular formula C22H24NO5PS B14489984 Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate CAS No. 63734-28-1](/img/structure/B14489984.png)
Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate is a complex organophosphorus compound characterized by the presence of a phosphonate group, a benzenesulfonyl group, and a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate typically involves the reaction of diphenyl phosphonate with a suitable benzenesulfonyl amine derivative under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between diphenyl phosphonate and the benzenesulfonyl amine . The reaction is usually carried out under microwave irradiation to achieve high yields in a short time.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and high yields .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and sulfonic acids.
Reduction: Phosphine derivatives.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s phosphonate group can mimic phosphate groups, allowing it to interfere with phosphate-dependent processes in cells . Additionally, the benzenesulfonyl group can enhance the compound’s binding affinity to certain proteins, further contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl phosphonate: Lacks the benzenesulfonyl and butyl groups, making it less complex.
Benzenesulfonyl derivatives: Compounds like benzenesulfonyl chloride share the sulfonyl group but differ in other structural aspects.
Uniqueness
Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate is unique due to its combination of a phosphonate group, a benzenesulfonyl group, and a butyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
63734-28-1 |
|---|---|
Fórmula molecular |
C22H24NO5PS |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
N-(1-diphenoxyphosphorylbutyl)benzenesulfonamide |
InChI |
InChI=1S/C22H24NO5PS/c1-2-12-22(23-30(25,26)21-17-10-5-11-18-21)29(24,27-19-13-6-3-7-14-19)28-20-15-8-4-9-16-20/h3-11,13-18,22-23H,2,12H2,1H3 |
Clave InChI |
NRIUBOZRWIYWEN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(NS(=O)(=O)C1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


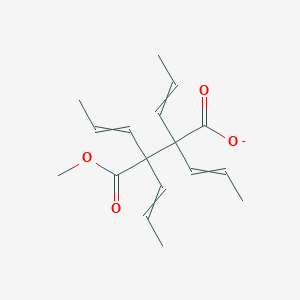
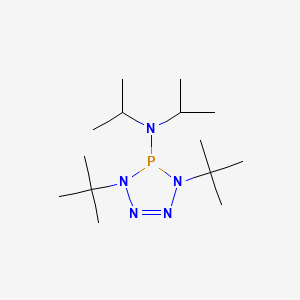

![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
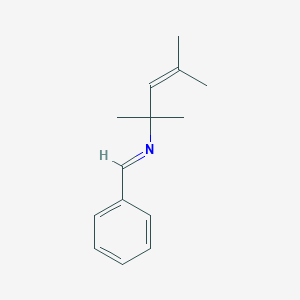

![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
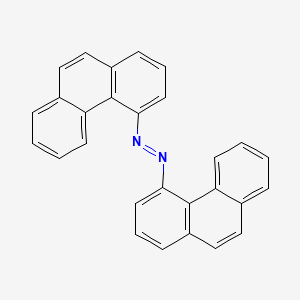

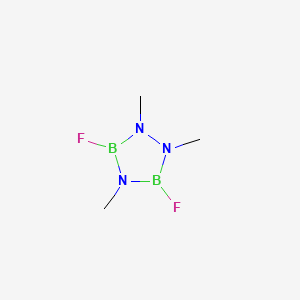
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
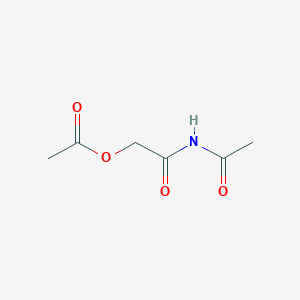
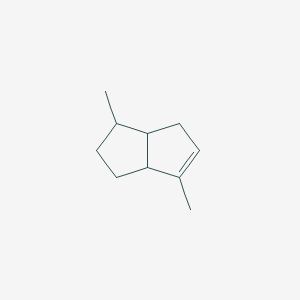
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
